2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride
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Overview
Description
2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been found to exhibit anti-infective properties , suggesting that they may target proteins or enzymes involved in infectious diseases.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, allowing the compound to bind to its target .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth or replication of infectious agents at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole core of EN300-27081721 is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the hydrogen bond acceptor properties of oxadiazoles, which are attributed to the electronegativities of nitrogen and oxygen
Cellular Effects
They also show anti-inflammatory, analgesic, diabetic, immunosuppressive, and antimicrobial properties
Molecular Mechanism
1,2,4-oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the amino and ethanol groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with esters, acyl chlorides, or anhydrides in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol: The base compound without the hydrochloride salt.
3-Methyl-1,2,4-oxadiazole derivatives: Compounds with similar core structures but different substituents.
1,2,4-Oxadiazole-based pharmaceuticals: Such as ataluren and azilsartan, which are used for treating specific medical conditions.
Uniqueness
2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly versatile in synthetic chemistry and useful in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(9)2-6;/h4,9H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEMDONPDSHIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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